molecular formula C4H11ClN2O2 B1377081 2-Amino-3-methoxypropanamide hydrochloride CAS No. 17463-68-2

2-Amino-3-methoxypropanamide hydrochloride

Cat. No.: B1377081
CAS No.: 17463-68-2
M. Wt: 154.59 g/mol
InChI Key: BGRFAWSLDPCYIA-UHFFFAOYSA-N
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Description

2-Amino-3-methoxypropanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.6 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-3-methoxypropanamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

This compound is labeled with the signal word “Warning” and has the GHS07 pictogram . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also associated with this compound, including recommendations for handling and storage, first aid measures, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxypropanamide hydrochloride typically involves the reaction of 3-methoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxypropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxypropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-3-methoxypropanamide hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-3-methoxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRFAWSLDPCYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-methoxypropanamide hydrochloride
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2-Amino-3-methoxypropanamide hydrochloride
Reactant of Route 5
2-Amino-3-methoxypropanamide hydrochloride
Reactant of Route 6
2-Amino-3-methoxypropanamide hydrochloride

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